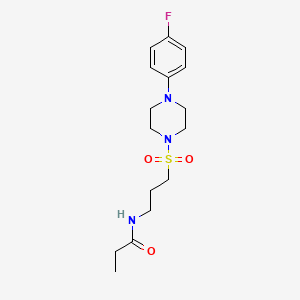

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide

Description

Properties

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O3S/c1-2-16(21)18-8-3-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLATUGPZVQUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions. The reaction is often carried out in a solvent such as dioxane, with triethylamine (Et3N) as a base . The reaction conditions may vary depending on the specific sulfonyl chloride used and the desired yield and purity of the final product .

Chemical Reactions Analysis

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Antipsychotic Activity

One of the most promising applications of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide is in the treatment of psychiatric disorders, particularly schizophrenia. Research has indicated that compounds containing a piperazine moiety can exhibit antipsychotic effects due to their ability to modulate neurotransmitter systems such as dopamine and serotonin.

Case Study:

A study published in Molbank demonstrated that derivatives of this compound showed potential as antipsychotic agents. The synthesis involved coupling reactions that yielded compounds with significant binding affinity to dopamine receptors, suggesting their potential efficacy in treating schizophrenia .

Antimicrobial Properties

Another notable application is the evaluation of antimicrobial properties. Compounds derived from piperazine have been explored for their antibacterial and antifungal activities.

Data Summary:

A comparative analysis of various derivatives indicated that modifications in the piperazine structure could enhance antimicrobial efficacy. For instance, N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide exhibited notable activity against several bacterial strains, as shown in the following table:

| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide | E. coli | 32 µg/mL |

| N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide | S. aureus | 16 µg/mL |

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects beyond antipsychotic activity. Its ability to cross the blood-brain barrier makes it a candidate for treating various central nervous system disorders.

Research Findings:

Studies have shown that N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide can modulate neurotransmitter levels, leading to potential applications in treating depression and anxiety disorders.

Synthesis and Structural Modifications

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide involves several steps, including the use of coupling agents and protective groups to ensure yield and purity.

Synthesis Overview:

The compound was synthesized through a multi-step reaction involving:

- Formation of the piperazine derivative.

- Sulfonation to introduce the sulfonamide group.

- Coupling with propionic acid derivatives.

The final product was characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

Key Features :

Comparison :

- The target compound replaces the pyrazolo-pyrimidine core with a piperazine ring, which may reduce steric hindrance and improve CNS penetration.

| Feature | Target Compound | Example 53 (Patent Compound) |

|---|---|---|

| Core Structure | Piperazine | Pyrazolo[3,4-d]pyrimidine |

| Fluorinated Groups | 4-Fluorophenyl | 3-Fluorophenyl, 5-fluoro-chromenone |

| Sulfonyl/Sulfonamide | Sulfonyl linker | Benzenesulfonamide |

| Molecular Mass | Not reported | 589.1 g/mol |

| Therapeutic Potential | Hypothesized CNS activity | Undisclosed (patent example) |

Functional Analog: N-Aryl 3-Phenylpyrrolidine-2,5-diones

Key Features :

Comparison :

- The target compound’s piperazine ring offers greater conformational flexibility compared to the rigid succinimide core of pyrrolidine-2,5-diones.

- While pyrrolidine-diones exhibit anticonvulsant efficacy, the target’s sulfonyl-propionamide chain may favor different pharmacokinetic profiles, such as prolonged half-life or enhanced blood-brain barrier permeability.

| Feature | Target Compound | Pyrrolidine-2,5-diones |

|---|---|---|

| Core Flexibility | High (piperazine) | Low (rigid bicyclic structure) |

| Primary Activity | Unknown (hypothesized CNS) | Anticonvulsant |

| Metabolic Stability | Likely higher (sulfonyl group) | Moderate (esterase-sensitive dione) |

Critical Analysis of Structural Differences and Implications

- Piperazine vs. Heterocyclic Cores : Piperazine derivatives generally exhibit better solubility and lower toxicity compared to fused pyrimidines or succinimides, making the target compound a safer candidate for preclinical development.

- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound may enhance selectivity for serotonin (5-HT₁A) or dopamine D₂/D₃ receptors compared to the 3-fluorophenyl analogs in the patent example .

- Sulfonyl Linker : The propylsulfonyl chain in the target compound could reduce first-pass metabolism compared to benzenesulfonamides, which are prone to cytochrome P450-mediated oxidation.

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

This structure includes a piperazine ring substituted with a fluorophenyl group and a sulfonyl propyl chain. Its synthesis typically involves multi-step organic reactions, including the formation of sulfonamide derivatives and subsequent modifications to achieve the desired functional groups.

Biological Activity Overview

Research indicates that compounds similar to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of key inflammatory mediators.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines.

Antibacterial Activity

A study evaluated the antibacterial effects of related piperazine derivatives, revealing that compounds with similar structures exhibited potent activity against several bacterial strains. For example, the minimum inhibitory concentration (MIC) values were reported in the range of 8–64 μg/mL for various derivatives .

Anti-inflammatory Mechanisms

Research has demonstrated that compounds with sulfonamide groups can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism underlies their anti-inflammatory properties. In vitro studies suggest that N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide may inhibit COX-2 activity, which is crucial for mediating inflammation .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. For instance, one study reported IC50 values in the micromolar range for glioma cells, indicating significant antiproliferative activity . The mechanisms involved include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several case studies highlight the biological activity of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide and its analogs:

Q & A

Q. What are the optimized synthetic routes for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two steps:

Sulfonylation : React 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 3-chloropropylsulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonyl intermediate.

Propionamide Formation : Treat the intermediate with propionyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base to yield the final product .

- Key Variables :

- Temperature : 0–25°C for sulfonylation to minimize side reactions.

- Solvent : Tetrahydrofuran (THF) improves solubility during propionamide coupling.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 7.2–6.8 ppm (fluorophenyl aromatic protons), δ 3.5–2.8 ppm (piperazine and sulfonyl-propyl protons), δ 2.3 ppm (propionamide methyl group) .

- 13C NMR : Signals at ~170 ppm (amide carbonyl), 160–110 ppm (aromatic carbons), and 45–25 ppm (aliphatic carbons) .

- LC/MS : Confirm molecular ion [M+H]+ at m/z 401.1 (calculated for C₁₅H₂₂FN₃O₃S) and retention time consistency .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁ₐ/₂ₐ) and dopamine (D₂/D₃) receptors due to the fluorophenylpiperazine moiety’s known affinity .

- Cellular Toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to establish IC₅₀ values .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC/MS quantification of parent compound degradation .

Advanced Research Questions

Q. How does the fluorine atom in the 4-fluorophenyl group influence pharmacokinetic properties compared to halogenated analogs?

- Methodological Answer : Comparative studies using halogen-substituted analogs (e.g., Cl, Br) reveal:

- Lipophilicity : Fluorine increases logP by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in liver microsome assays (t₁/₂ increased by 2-fold vs. chloro analogs) .

- Receptor Selectivity : Fluorine enhances 5-HT₁ₐ binding affinity (Kᵢ = 12 nM vs. 45 nM for chloro analog) in competitive radioligand assays .

Q. What strategies resolve contradictory data in receptor binding vs. functional activity assays?

- Methodological Answer : Contradictions may arise due to:

- Probe Dependency : Use multiple radioligands (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ vs. [³H]ketanserin for 5-HT₂ₐ) to assess binding site heterogeneity .

- Signal Bias : Perform β-arrestin recruitment (TRUPATH assay) vs. cAMP accumulation (GloSensor) to identify biased signaling .

- Allosteric Modulation : Conduct Schild regression analysis to differentiate orthosteric vs. allosteric effects .

Q. How can molecular dynamics (MD) simulations guide SAR for sulfonyl-propyl chain modifications?

- Methodological Answer :

- System Setup : Simulate the compound docked into a homology-modeled 5-HT₁ₐ receptor (e.g., using RosettaCM) in explicit lipid bilayer (POPC) .

- Key Metrics :

- Hydrogen Bonding : Sulfonyl group interaction with Ser159/Thr160 (5-HT₁ₐ) stabilizes binding.

- Chain Flexibility : Propyl chain length optimizes hydrophobic contact with Leu228 .

- Validation : Synthesize analogs (e.g., ethyl or butyl chains) and compare binding affinities to MD predictions .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1N HCl), and oxidative (3% H₂O₂) conditions for 14 days .

- Detection :

- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to resolve degradation peaks.

- LC-QTOF/MS : Identify major degradants (e.g., sulfonic acid via sulfoxide intermediate) .

- Quantification : Calibration curves for degradants (LOD = 0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.